molecular formula C13H16N2O3 B6970681 1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione

1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione

Cat. No.: B6970681
M. Wt: 248.28 g/mol
InChI Key: COYINIVAUPBOBV-UHFFFAOYSA-N
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Description

1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-3-carbaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridin-3-yl)methanamine
  • 2-Methoxy-5-pyridineboronic acid
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

Uniqueness

1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione stands out due to its unique combination of a methoxypyridine ring and a pyrrolidine-2,5-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-9(2)13(17)15(12(8)16)7-10-4-5-11(18-3)14-6-10/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYINIVAUPBOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)CC2=CN=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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